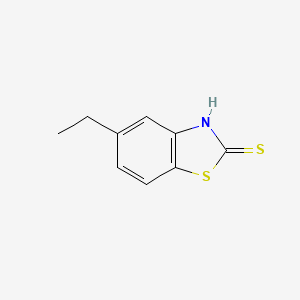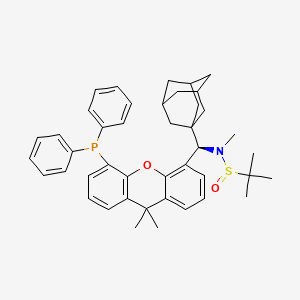
9,9-Dimethyl-N-(4-(phenanthren-3-yl)phenyl)-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-N-(4-(phenanthren-3-yl)phenyl)-9H-fluoren-2-amine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic hydrocarbon. The compound’s structure includes a fluorene backbone, a phenanthrene moiety, and a dimethyl substitution, which may contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-N-(4-(phenanthren-3-yl)phenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the fluorene backbone: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of the phenanthrene moiety: This step may involve Suzuki coupling or other palladium-catalyzed cross-coupling reactions.
Dimethyl substitution: This can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while substitution could introduce halogens or other functional groups.
Scientific Research Applications
9,9-Dimethyl-N-(4-(phenanthren-3-yl)phenyl)-9H-fluoren-2-amine may find applications in various fields:
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic amines with biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with cellular receptors or enzymes, influencing biochemical pathways. In materials science, its electronic properties could be exploited in devices.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene: Lacks the phenanthrene and amine groups.
N-Phenyl-9H-fluoren-2-amine: Lacks the dimethyl substitution and phenanthrene moiety.
Phenanthrene derivatives: Similar aromatic structure but different functional groups.
Uniqueness
The unique combination of the fluorene backbone, phenanthrene moiety, and dimethyl substitution in 9,9-Dimethyl-N-(4-(phenanthren-3-yl)phenyl)-9H-fluoren-2-amine may confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C35H27N |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
9,9-dimethyl-N-(4-phenanthren-3-ylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C35H27N/c1-35(2)33-10-6-5-9-30(33)31-20-19-28(22-34(31)35)36-27-17-15-23(16-18-27)26-14-13-25-12-11-24-7-3-4-8-29(24)32(25)21-26/h3-22,36H,1-2H3 |
InChI Key |
AOJNEZFRVIXAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC6=C(C=CC7=CC=CC=C76)C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,6-Ditert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium;iodide](/img/structure/B13652669.png)









